molecular formula C8H9F2N B8293441 (2-Fluoro-ethyl)-(4-fluoro-phenyl)-amine

(2-Fluoro-ethyl)-(4-fluoro-phenyl)-amine

Cat. No.: B8293441
M. Wt: 157.16 g/mol
InChI Key: QDCWGNXJDQAYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluoro-ethyl)-(4-fluoro-phenyl)-amine is a useful research compound. Its molecular formula is C8H9F2N and its molecular weight is 157.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

4-fluoro-N-(2-fluoroethyl)aniline

InChI

InChI=1S/C8H9F2N/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,11H,5-6H2

InChI Key

QDCWGNXJDQAYJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCF)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round bottom flask 4-fluoroaniline (1.3 g, 11.6 mmol, 1.6 mL) 2,6-lutidine (1.24 g, 11.6 mmol) and 2-fluoroethyl tosylate (12; prepared according to Example 2(a)) (2.5 g, 11.6 mmol) were combined in DMF (5 mL) and stirred at 100° C. overnight. The reaction was allowed to cool and then diluted with ethyl acetate (100 mL). This was washed with water (3×40 mL) and the organics were dried and concentrated in vacuo. The crude material was purified by silica gel chromatography eluting with petrol (A) and ethyl acetate (B) (10% B, 100 g, 12 CV, 60 mL/min) to afford 383 mg (20%) of (2-fluoro-ethyl)-(4-fluoro-phenyl)-amine (38) as a yellow oil. The structure was confirmed by 1H NMR (300 MHz, CDCl3) δH 3.30-3.35 (1H, m, NCH2CH2F), 3.40-3.45 (1H, m, NCH2CH2F), 3.90 (1H, s, br, NH), 4.53 (1H, t, J=3 Hz, NCH2CH2F), 4.69 (1H, t, J=3 Hz, NCH2CH2F), 6.51-6.72 (2H, m, 2×NCCH), 6.85-7.05 (2H, m, 2×NCCHCH).
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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